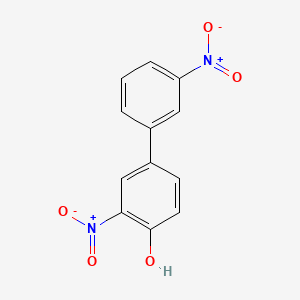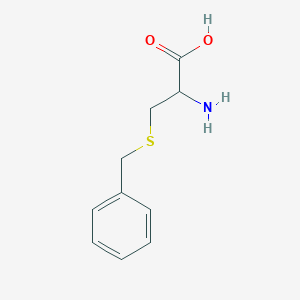
alpha,beta-Naphthoic acid anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha,beta-Naphthoic acid anhydride (ABA) is a highly versatile organic compound with a wide range of applications in the pharmaceutical, chemical, and biomedical fields. ABA is a white, crystalline solid with a melting point of 118-120°C and a boiling point of 265-267°C. It is soluble in water, ethanol, and chloroform and insoluble in ether and benzene. ABA is a strong acid, with a pKa of 0.9, and is also a strong oxidizing agent. Its chemical formula is C12H10O3.
作用機序
Alpha,beta-Naphthoic acid anhydride is a strong acid and a strong oxidizing agent, and its mechanism of action is based on its ability to react with and oxidize molecules. This compound is able to react with and oxidize molecules in the body, leading to the formation of new compounds. This reaction can lead to the formation of new metabolites, which can have various effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the body. This compound has been shown to inhibit the activity of enzymes and proteins in the body, which can lead to the inhibition of cell growth and the inhibition of the production of inflammatory molecules. This compound has also been shown to inhibit the activity of certain hormones, such as cortisol and testosterone. This compound has been shown to have anti-inflammatory and anti-oxidant effects, and it has been shown to reduce the risk of certain types of cancer.
実験室実験の利点と制限
The main advantage of using alpha,beta-Naphthoic acid anhydride in laboratory experiments is its versatility and wide range of applications. This compound can be used to study a variety of biochemical and physiological effects, and it can be used to study the mechanism of action of drugs. This compound is also relatively inexpensive, making it a cost-effective option for laboratory experiments. However, this compound is a strong acid and a strong oxidizing agent, and it can be hazardous if not handled properly.
将来の方向性
There are a number of potential future directions for alpha,beta-Naphthoic acid anhydride research. One potential direction is to further study its biochemical and physiological effects on the body. Additionally, further research could be conducted on the mechanism of action of this compound and its ability to interact with and oxidize molecules in the body. This compound could also be studied for its potential applications in drug development and drug delivery. Additionally, this compound could be studied for its potential applications in the development of new materials, such as biopolymers. Finally, this compound could be studied for its potential applications in the development of new diagnostic and therapeutic agents.
合成法
Alpha,beta-Naphthoic acid anhydride can be synthesized in two ways: by the reaction of alpha-naphthoic acid with acetic anhydride, and by the reaction of alpha-naphthoic acid and beta-naphthoic acid with phosphorous oxychloride.
科学的研究の応用
Alpha,beta-Naphthoic acid anhydride is used in scientific research to study the biochemical and physiological effects of various compounds. It is also used to study the mechanism of action of drugs and to investigate the pharmacokinetics of drugs. This compound has been used to study the effects of various compounds on the human body, such as the effects of hormones, drugs, and other compounds on the cardiovascular system, metabolism, and the immune system.
特性
IUPAC Name |
naphthalene-1-carbonyl naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O3/c23-21(18-13-12-15-6-1-2-8-17(15)14-18)25-22(24)20-11-5-9-16-7-3-4-10-19(16)20/h1-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNKHAKNGRMWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)OC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6328369.png)












